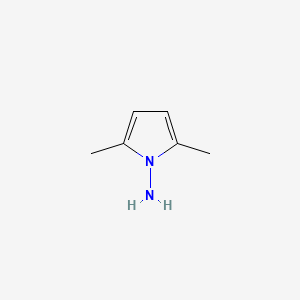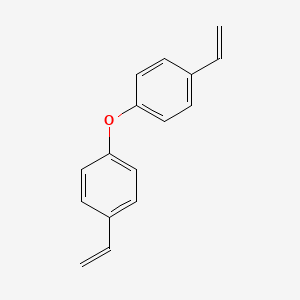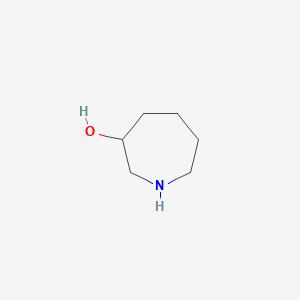
Silane, trimethyl(2-phenyl-2-propenyl)-
概要
説明
Silane, trimethyl(2-phenyl-2-propenyl)-: is an organosilicon compound with the molecular formula C12H18Si It is characterized by the presence of a silicon atom bonded to three methyl groups and a 2-phenyl-2-propenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(2-phenyl-2-propenyl)- typically involves the reaction of trimethylchlorosilane with 2-phenyl-2-propenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
(CH3)3SiCl+C6H5CH=CHCH2MgBr→(CH3)3SiCH2CH=CHC6H5+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Silane, trimethyl(2-phenyl-2-propenyl)- can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or peracids. The oxidation can lead to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of corresponding silane derivatives.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl group can be replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens, organometallic reagents.
Major Products Formed:
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various functionalized silanes depending on the substituent introduced.
科学的研究の応用
Chemistry: Silane, trimethyl(2-phenyl-2-propenyl)- is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silicon-containing compounds.
Biology: In biological research, this compound can be used as a reagent for modifying biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: In the industrial sector, Silane, trimethyl(2-phenyl-2-propenyl)- is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of Silane, trimethyl(2-phenyl-2-propenyl)- involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can engage in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The presence of the phenyl and propenyl groups can influence the reactivity and stability of the compound, making it a versatile reagent in synthetic chemistry.
類似化合物との比較
- Trimethyl(1-phenyl-2-propenyl)silane
- Trimethyl(3-phenyl-2-cyclohexen-1-yl)silane
- Trimethyl[(1E)-1-methyl-3-(triphenylstannyl)-1-propenyl]silane
Comparison: Silane, trimethyl(2-phenyl-2-propenyl)- is unique due to the specific arrangement of the phenyl and propenyl groups attached to the silicon atom. This structural configuration imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in certain applications compared to its analogs. For instance, the presence of the phenyl group can enhance the compound’s stability and its ability to participate in π-π interactions, which can be beneficial in materials science and catalysis.
特性
IUPAC Name |
trimethyl(2-phenylprop-2-enyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Si/c1-11(10-13(2,3)4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJRONNJIQDQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450042 | |
| Record name | Silane, trimethyl(2-phenyl-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77130-15-5 | |
| Record name | Silane, trimethyl(2-phenyl-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057074.png)




![Methanone, [2-[[(2-hydroxyethyl)methylamino]methyl]phenyl]phenyl-](/img/structure/B3057085.png)







